molecular formula C14H15NO2 B3049780 Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate CAS No. 219786-85-3

Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B3049780
CAS No.: 219786-85-3
M. Wt: 229.27 g/mol
InChI Key: UKKTVQVIAVVILG-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is particularly notable for its structural features, which include a dihydropyridine ring substituted with a phenyl group and a carboxylate ester. The 1,4-dihydropyridine scaffold is a key structural motif in many biologically active molecules, including calcium channel blockers used in the treatment of cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Hantzsch reaction, utilizing continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Types of Reactions:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for compounds in the 1,4-dihydropyridine class involves the inhibition of voltage-gated calcium channels. By binding to these channels, the compound reduces the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. This mechanism is particularly relevant in the treatment of hypertension and angina .

Comparison with Similar Compounds

  • Nifedipine
  • Amlodipine
  • Felodipine
  • Isradipine

Comparison: Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate shares structural similarities with other 1,4-dihydropyridine derivatives but is unique in its specific substitutions, which can influence its pharmacokinetic and pharmacodynamic properties. For example, the presence of the phenyl group may enhance its binding affinity to calcium channels compared to other derivatives .

Properties

IUPAC Name

methyl 1-methyl-4-phenyl-4H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-15-9-8-12(11-6-4-3-5-7-11)13(10-15)14(16)17-2/h3-10,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKTVQVIAVVILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(C(=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578883
Record name Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219786-85-3
Record name Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
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Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
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Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
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Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
Reactant of Route 6
Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate

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